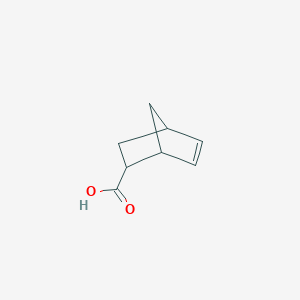

5-Norbornene-2-carboxylic acid

概述

描述

Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a useful research compound. Its molecular formula is C8H10O2 and its molecular weight is 138.16 g/mol. The purity is usually 95%.

The exact mass of the compound Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 155661. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

5-降冰片烯-2-羧酸是有机合成中的一个通用构建块。其独特的双环结构使其适合构建复杂的化合物。 它用于合成各种功能材料,包括聚合物和树枝状大分子,这些材料对于创造具有所需性能的新材料至关重要 .

制药

在制药行业,该化合物用作活性药物成分 (API) 合成的中间体。 其反应性允许创建新型药物分子,有可能为各种疾病的治疗提供新的方法 .

农用化学品

5-降冰片烯-2-羧酸的反应性在农用化学品开发中得到利用。 它可以用于创造具有改进功效和安全性特征的杀虫剂和除草剂,有助于可持续农业实践 .

染料

该化合物用于染料的生产,为开发新颜色和提高现有颜色的稳定性提供了基础。 其化学结构有利于与其他分子结合,创造鲜艳持久性染料 .

材料科学

5-降冰片烯-2-羧酸是材料科学中的关键成分,特别是在修改表面或功能化纳米粒子方面。 这种修改可以影响材料的光学、磁性或电子性能,这对开发先进材料和纳米技术应用至关重要 .

聚合反应

它经常用于开环易位聚合 (ROMP) 反应。 该过程形成具有受控分子量和结构的聚合物,这对于创造具有特定特征的材料以用于各种工业应用至关重要 .

生物医学工程

该化合物在生物医学工程中具有应用,特别是在水凝胶的开发方面。 这些水凝胶可以表现出双重响应的药物释放特性,这对抗肿瘤治疗中的靶向药物递送系统是有益的 .

生物正交化学

5-降冰片烯-2-羧酸在生物正交反应中与四嗪反应,这些反应用于生物成像应用。 该反应具有高度选择性,并且不会干扰自然的生物过程,使其成为医疗诊断和研究的宝贵工具 .

作用机制

Target of Action

5-Norbornene-2-carboxylic acid, also known as Norbornenecarboxylic acid or Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, is a versatile building block for the synthesis of various functional materials . It is used to modify surfaces or to functionalize nanoparticles, influencing their optical, magnetic, or electronic properties .

Mode of Action

The compound is often used in ring-opening metathesis polymerization reactions to form polymers with controlled molecular weight and structure . It has been shown to react with 1; 2; 4; 5-tetrazines in an inverse electron demand Diels-Alder cycloaddition reaction . This is a bioorthogonal reaction demonstrated to be useful in biological imaging applications .

Biochemical Pathways

The compound is involved in the step-growth, radically mediated thiol-norbornene photopolymerization used to create versatile, stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels . The reaction is cytocompatible and allows for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .

Result of Action

The compound’s action results in the formation of polymers with controlled molecular weight and structure . It also allows for the encapsulation of human mesenchymal stem cells in poly (ethylene glycol)-co-peptide hydrogels .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound should be stored in an inert gas environment and should avoid exposure to air . It is also recommended to use personal protective equipment as required and ensure adequate ventilation when handling the compound .

生化分析

Biochemical Properties

It is known to be a versatile building block for the synthesis of various functional materials, including polymers, dendrimers, and self-assembled monolayers

Cellular Effects

It has been used in the creation of stimuli-responsive poly (ethylene glycol)-co-peptide hydrogels, which are cytocompatible and allow for the encapsulation of human mesenchymal stem cells with a viability greater than 95% .

Molecular Mechanism

It is known to influence the optical, magnetic, or electronic properties of nanoparticles when used to modify surfaces or functionalize nanoparticles .

属性

IUPAC Name |

bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYGUSUBEMUKACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC(C1C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28551-71-5 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28551-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80883313 | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120-74-1, 934-30-5 | |

| Record name | 5-Norbornene-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bicyclo(2.2.1)hept-5-ene-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000120741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Norbornene-2-carboxylic acid, exo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | exo-5-Norbornene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155661 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Norbornene-2-carboxylic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80883313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.021 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Norbornene-2-carboxylic acid, exo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

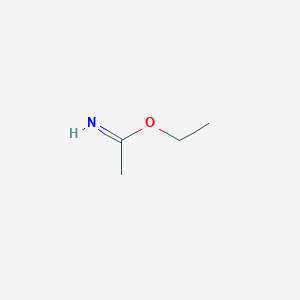

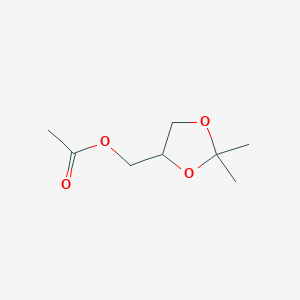

Synthesis routes and methods I

Procedure details

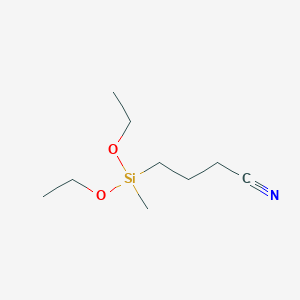

Synthesis routes and methods II

Procedure details

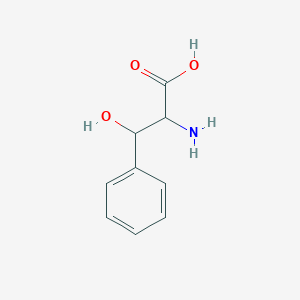

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 5-Norbornene-2-carboxylic acid?

A1: this compound has the molecular formula C8H10O2 and a molecular weight of 138.16 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, researchers have used various spectroscopic techniques to characterize this compound. For example, 1H NMR studies have been used to determine the ratio of endo and exo isomers in synthesized samples [], while 13C NMR analysis has been employed to study the correlation between carbon-proton and proton-proton coupling constants []. Infrared (IR) spectroscopy is also commonly used to confirm the presence of specific functional groups, like carbonyl groups, within the molecule [].

Q3: Is this compound compatible with common organic solvents?

A3: Yes, this compound and many of its derivatives exhibit good solubility in common organic solvents like toluene, dichloromethane, and chloroform. This solubility is crucial for its use in polymerization reactions and other chemical transformations [, ].

Q4: How does the structure of this compound derivatives impact polymer properties?

A4: The incorporation of this compound and its derivatives into polymers significantly influences their properties. For instance, incorporating bulky ester substituents, like butyl groups, can lower the glass transition temperature (Tg) of resulting polynorbornene copolymers []. In contrast, using methyl esters as substituents generally leads to higher Tg values []. This tunability allows researchers to tailor the thermal properties of the polymer for specific applications.

Q5: How is this compound employed in the Catellani reaction?

A5: The potassium salt of this compound has shown remarkable utility in palladium-catalyzed Catellani reactions [, ]. It acts as both a catalytic mediator and a base, facilitating the activation of aryl halides and subsequent coupling reactions. Notably, it has enabled the use of epoxides as alkylating reagents in these reactions, expanding the scope and utility of this powerful transformation [, ].

Q6: What role does this compound play in ring-opening metathesis polymerization (ROMP)?

A6: this compound serves as a key building block in the synthesis of monomers for ROMP [, , , , , ]. The norbornene double bond readily participates in ROMP, enabling the creation of well-defined polymers with controlled molecular weights and architectures. This approach is particularly useful for generating polymers with functional groups derived from the carboxylic acid moiety, enabling diverse applications.

Q7: Are there any drug delivery applications utilizing this compound derivatives?

A9: Yes, this compound derivatives have shown promise in targeted drug delivery strategies. Researchers have explored its use in liposomal formulations for controlled drug release []. By incorporating tetrazine-modified lipids containing the compound into liposomes, they achieved accelerated drug release specifically within tumors via a bioorthogonal inverse electron demand Diels–Alder (IEDDA) reaction triggered by norbornene derivatives []. This approach highlights the potential of this compound in developing targeted therapies.

Q8: What analytical techniques are commonly employed to characterize this compound-based polymers?

A10: Several analytical techniques are crucial for characterizing this compound-based polymers. Gel permeation chromatography (GPC) is widely used to determine the molecular weight and molecular weight distribution of the polymers [, , ]. Nuclear magnetic resonance (NMR) spectroscopy, including 1H NMR and 13C NMR, provides valuable information on the polymer's structure, composition, and tacticity [, , ]. Additionally, techniques like differential scanning calorimetry (DSC) are employed to study the thermal properties of the polymers, such as their glass transition temperature (Tg) [, , ].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。